molecular formula C8H14O2 B1594801 1-Hexen-3-yl acetate CAS No. 35926-04-6

1-Hexen-3-yl acetate

Cat. No.: B1594801
CAS No.: 35926-04-6
M. Wt: 142.2 g/mol
InChI Key: XCAHGFCKEWDQJK-UHFFFAOYSA-N
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Description

1-Hexen-3-yl acetate (CAS 35926-04-6) is a volatile ester identified as a flavoring agent. It is characterized by its distinct green and fruity rum-like odor with balsamic undertones and an earthy, mushroom-like, slightly green taste profile . Physically, it is a colorless clear liquid with a boiling point of approximately 65°C at 15 mmHg and a flash point of 120°F TCC (48.89°C) . It is soluble in alcohol and has moderate water solubility . Researchers value this compound primarily in the study of flavors and fragrances. While direct mechanistic studies on this compound are limited in the available literature, recent research on its structural isomer, (Z)-3-hexenyl acetate (a Green Leaf Volatile), reveals promising applications in agricultural science. Studies indicate that (Z)-3-hexenyl acetate can prime plant defense mechanisms, enhancing salinity stress tolerance in crops like peanut by modulating photosynthetic performance, antioxidant systems, and root morphology . Furthermore, it has been shown to mediate ecological interactions, repelling pests such as the tea leafhopper while attracting their natural predators, suggesting its potential role in developing sustainable pest management strategies . This product is strictly for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

35926-04-6

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

hex-1-en-3-yl acetate

InChI

InChI=1S/C8H14O2/c1-4-6-8(5-2)10-7(3)9/h5,8H,2,4,6H2,1,3H3

InChI Key

XCAHGFCKEWDQJK-UHFFFAOYSA-N

SMILES

CCCC(C=C)OC(=O)C

Canonical SMILES

CCCC(C=C)OC(=O)C

Other CAS No.

35926-04-6

Origin of Product

United States

Scientific Research Applications

Fragrance Industry

1-Hexen-3-yl acetate is widely used in the fragrance industry due to its pleasant aroma. It serves as a key component in perfumes and scented products, contributing to floral and fruity notes. The compound is evaluated for safety and efficacy by organizations such as the Research Institute for Fragrance Materials (RIFM), which assesses its skin sensitization potential and overall safety profile .

Safety Assessments

Recent studies have indicated that this compound is not mutagenic or clastogenic under standard testing conditions. For instance, Ames tests conducted with various bacterial strains showed no significant increase in revertant colonies, suggesting a low risk for genetic toxicity . Furthermore, the compound has been classified as a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm², indicating that it can be safely used within established limits in cosmetic formulations .

Food Industry

In the food industry, this compound is utilized as a flavoring agent. Its natural occurrence in fruits makes it an attractive option for enhancing flavors in food products. The compound's sensory attributes can improve the overall taste profile of various foods, particularly in fruit-flavored products.

Regulatory Status

The use of this compound as a flavoring substance is regulated by food safety authorities, which evaluate its safety based on toxicological data. Studies indicate that it does not exhibit significant toxicity at typical exposure levels found in food applications .

Agricultural Applications

In agriculture, this compound has been studied for its potential role as a plant volatile that can influence pest behavior. Research indicates that this compound may act as an attractant or repellent to certain insects, thereby aiding in pest management strategies.

Case Study: Pest Attraction

A study examining the effects of various plant volatiles found that this compound attracted specific beneficial insects while repelling harmful pests. This dual functionality suggests its potential use in integrated pest management (IPM) systems to enhance crop protection without relying solely on chemical pesticides .

Biochemical Research

Research into the biochemical pathways involving this compound has revealed insights into plant defense mechanisms. The enzyme responsible for synthesizing this compound from acetyl-CoA and (Z)-3-hexen-1-ol has been characterized, demonstrating its role in plant responses to mechanical damage . This knowledge could lead to biotechnological applications aimed at enhancing plant resilience.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: (E)- and (Z)-3-Hexenyl Acetate

The positional isomer 3-hexenyl acetate (CAS 3681-82-1 for (E)-isomer; 1708-82-3 for (Z)-isomer) shares the same molecular formula (C₈H₁₄O₂) but differs in the double bond position (between carbons 3 and 4). The stereochemistry significantly impacts odor and applications:

  • (Z)-3-Hexenyl acetate (Leaf acetate) is renowned for its fresh, grassy aroma and is abundant in natural sources like tea leaves and mint .
  • (E)-3-Hexenyl acetate exhibits a sharper, less "green" odor and is less common in nature but used in synthetic formulations .

Chromatographic Differentiation : Gas chromatography (GC) analyses using polar columns (e.g., DB-Wax) under programmed temperature conditions (40°C to 240°C) show distinct retention times for (E)- and (Z)-isomers, aiding in their identification .

Hexyl Acetate (CAS 142-92-7)

Hexyl acetate is a saturated ester (C₈H₁₆O₂) with a straight-chain structure. Key differences include:

  • Odor Profile: Fruity (apple/pear-like) compared to the greener notes of 1-hexen-3-yl acetate .
  • Physical Properties : Higher boiling point (~169°C) due to the absence of a double bond, contrasting with the lower volatility of unsaturated analogs .
  • Safety : Hexyl acetate requires stringent handling (e.g., skin/eye protection) but is less reactive than unsaturated esters .

Other Related Esters

  • Valeric Acid cis-3-Hexen-1-yl Ester (CAS 35852-46-1): A longer-chain ester (C₁₁H₂₀O₂) with a banana-like aroma, used in specialty fragrances .
  • Methyl β-Ionyl Acetate (CAS 137085-37-1): A cyclic terpene-derived ester with floral notes, structurally distinct but overlapping in flavor applications .

Data Tables

Table 1: Molecular Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Odor Profile
This compound 35926-04-6 C₈H₁₄O₂ 142.20 Green, fruity
(Z)-3-Hexenyl acetate 1708-82-3 C₈H₁₄O₂ 142.20 Fresh, grassy
(E)-3-Hexenyl acetate 3681-82-1 C₈H₁₄O₂ 142.20 Sharp, synthetic
Hexyl acetate 142-92-7 C₈H₁₆O₂ 144.21 Apple/pear

Research Findings

  • Stereochemical Impact : The (Z)-isomer of 3-hexenyl acetate is more prevalent in natural extracts, while the (E)-isomer is often synthesized for industrial use .
  • Stability : Unsaturated esters like this compound are prone to oxidation, requiring stabilization in commercial products .
  • Regulatory Status : this compound is approved for food use in Japan but lacks extensive safety data compared to hexyl acetate, which has well-documented handling guidelines .

Preparation Methods

Chemical Synthesis via Palladium-Catalyzed Esterification

A reported chemical synthesis method involves the esterification of (Z)-3-hexen-1-ol with acetic acid derivatives catalyzed by palladium diacetate. The reaction is typically conducted in dichloromethane under an inert atmosphere at room temperature (around 23°C) for approximately 5 hours, achieving a high yield of about 96%.

Key Features:

  • Catalyst: Palladium diacetate
  • Solvent: Dichloromethane
  • Temperature: 23°C
  • Reaction Time: 5 hours
  • Yield: ~96%
  • Atmosphere: Inert (to prevent oxidation)

This method provides a straightforward route with high efficiency but involves the use of heavy metal catalysts and chlorinated solvents, which may pose environmental and cost concerns.

Enzymatic Acetylation Using Lipase Catalysts (Green Chemistry Approach)

A scalable and environmentally friendly approach employs enzymatic acetylation of (Z)-3-hexen-1-ol using immobilized lipase (Lipozyme 435) with ethylene glycol diacetate (EGDA) as both acetyl donor and solvent. This biocatalytic process operates under mild conditions (40°C, orbital shaking) and avoids toxic reagents and harsh solvents.

Process Details:

  • Substrate: (Z)-3-hexen-1-ol
  • Acetyl Donor & Solvent: Ethylene glycol diacetate (EGDA)
  • Catalyst: Lipozyme 435 (immobilized lipase)
  • Temperature: 40°C
  • Reaction Time: ~5 hours (scale-up)
  • Yield: Approximately 70%
  • Purification: Filtration of enzyme, hydrodistillation, vacuum rectification (no chromatography)
  • Advantages: Environmentally benign, scalable, selective, no organic solvent waste

Reaction Monitoring: Gas chromatography with flame ionization detection (GC-FID) was used to monitor conversion and purity.

This enzymatic method offers a sustainable alternative to chemical synthesis, with good yields and minimal environmental impact.

Transesterification Using Crude Plant Seedling Lipases

Another biocatalytic method involves transesterification of (Z)-3-hexen-1-ol with vinyl acetate catalyzed by crude lipase extracts from plant seedlings such as rapeseed, wheat, barley, linseed, and maize. This method is notable for its use of inexpensive, readily available biocatalysts and organic solvents like n-hexane or acetonitrile.

Experimental Highlights:

  • Acyl Donor: Vinyl acetate (provides irreversible acyl transfer)
  • Catalyst: Crude lipase extracted from rapeseed seedlings (most effective)
  • Solvent: Acetonitrile (superior to n-hexane)
  • Temperature: 40°C
  • Substrate Concentration: 0.8 M optimal
  • Reaction Time: 24-72 hours
  • Yield: Up to 80% with rapeseed lipase
  • Molecular Sieves: Used to remove water and improve yields
  • Advantages: Cost-effective, natural, complies with FDA natural product definitions, avoids water formation that causes hydrolysis

Mechanism: The transesterification proceeds via an irreversible acyl transfer where vinyl acetate reacts with the alcohol to form the ester and vinyl alcohol, which tautomerizes to acetaldehyde, driving the reaction forward.

Table 1: Reaction Parameters and Yields for Transesterification

Parameter Conditions Observed Effect Yield (%)
Catalyst Crude rapeseed lipase Highest activity among seedlings 76-80
Solvent Acetonitrile vs. n-Hexane Acetonitrile superior 80 (acetonitrile) vs. lower (hexane)
Substrate Concentration 0.8 M Optimal concentration 80
Reaction Time 24-72 h Longer time increases yield Up to 80
Molecular Sieves Added Removes water, enhances yield Improved yield

This method is industrially promising due to low cost and natural labeling potential.

Comparative Summary of Preparation Methods

Method Catalyst/Enzyme Solvent Temperature Reaction Time Yield (%) Advantages Disadvantages
Palladium-catalyzed esterification Palladium diacetate Dichloromethane 23°C 5 h ~96 High yield, straightforward Uses heavy metals, toxic solvent
Enzymatic acetylation (Lipozyme 435) Immobilized lipase (Lipozyme 435) EGDA (green solvent) 40°C ~5 h ~70 Green, scalable, selective Moderate yield
Transesterification with crude plant lipase Crude lipase (rapeseed seedlings) Acetonitrile/n-hexane 40°C 24-72 h Up to 80 Low cost, natural, irreversible reaction Longer reaction time

Research Findings and Notes

  • The enzymatic methods, especially those using immobilized lipases or crude plant lipases, offer regio- and chemo-selectivity, mild reaction conditions, and environmentally benign processes.
  • Transesterification with vinyl acetate is preferred over direct esterification due to the absence of water formation, which suppresses hydrolysis and improves enzyme stability.
  • Immobilized lipase Lipozyme 435 with EGDA allows for easy enzyme recovery and product purification without chromatography.
  • Crude plant seedling lipases provide a cost-effective alternative, with rapeseed lipase showing the highest activity and yield.
  • Reaction parameters such as solvent choice, substrate concentration, enzyme loading, and molecular sieves significantly affect the yield and efficiency.
  • Vacuum rectification and hydrodistillation are effective purification steps for the enzymatically synthesized ester.

Q & A

Q. How is 1-Hexen-3-yl acetate identified and characterized in laboratory settings?

Answer:

  • Chemical Identification : Use IUPAC name This compound (CAS 35926-04-6) and molecular formula C₈H₁₄O₂ (MW 142.20 g/mol) for unambiguous identification .
  • Structural Confirmation : Employ NMR spectroscopy for functional group analysis (e.g., acetate ester peak at ~2.05 ppm for CH₃COO) and GC-MS with reference to NIST-standardized retention indices .
  • Key Databases : Cross-validate spectral data using the NIST Chemistry WebBook (InChIKey: HRHOWZHRCRZVCU-UHFFFAOYSA-N) and PubChem entries .

Q. What are the recommended methods for synthesizing this compound?

Answer:

  • Esterification : React 1-Hexen-3-ol with acetic anhydride in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use fractional distillation (boiling point ~156–160°C) or silica-gel column chromatography to isolate the product .
  • Quality Control : Confirm purity (>95%) via GC-FID and compare with certified analytical standards (e.g., W340804 ≥96% FG) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Exposure Mitigation : Wear nitrile gloves and safety goggles; avoid skin/eye contact (refer to SDS Section 4 for first-aid measures) .
  • Ventilation : Use fume hoods during synthesis due to volatile organic compound (VOC) emissions.
  • Storage : Stabilize with antioxidants (e.g., BHT) in amber glass vials at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers differentiate between stereoisomers of this compound using chromatographic techniques?

Answer:

  • Chiral GC Columns : Use β-cyclodextrin-based columns (e.g., HP-Chiral-20B) to resolve cis (Z) and trans (E) isomers. Reference NIST retention indices for (Z)-3-Hexenyl acetate (CAS 3681-71-8) .
  • Mass Spectral Differentiation : Compare fragmentation patterns: (Z)-isomers show distinct ion clusters at m/z 82 and 67 due to allylic cleavage .
  • NMR Stereochemistry : Analyze coupling constants (J values) in ¹H-NMR; cis isomers exhibit J ≈10–12 Hz for allylic protons .

Q. What strategies are effective in analyzing the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Incubate at 40–60°C for 1–4 weeks; monitor via HPLC-UV (λ = 210 nm).
    • pH Sensitivity : Test hydrolysis rates in buffers (pH 2–10). Acidic conditions (pH <4) accelerate ester hydrolysis to 1-Hexen-3-ol .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life; activation energy (Eₐ) typically ranges 60–80 kJ/mol for acetate esters .

Q. How do metabolic pathways involving this compound in biological systems inform ecological impact studies?

Answer:

  • Enzymatic Hydrolysis : Carboxylesterases in insects/plants cleave the acetate group, releasing 1-Hexen-3-ol (a known semiochemical). Monitor metabolites via LC-MS/MS .
  • Ecotoxicity Assays : Use Drosophila melanogaster or Apis mellifera models to assess behavioral responses (e.g., electroantennography) .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

Answer:

  • Purity Verification : Contradictions often arise from isomer mixtures. Use chiral GC or preparative HPLC to isolate enantiomers (>98% purity) .
  • Standardized Bioassays : Control variables like solvent (use hexane vs. DMSO) and dosage (EC₅₀ vs. LD₅₀) to minimize batch-to-batch variability .
  • Meta-Analysis : Cross-reference CAS numbers (e.g., 35926-04-6 vs. 1708-82-3 for isomers) to reconcile conflicting datasets .

Methodological Resources

  • Analytical Standards : Use ≥95% FG-grade material (e.g., W340804) for reproducibility .
  • Data Repositories : Validate findings against NIST WebBook entries and EPA DSSTox records .
  • Collaborative Platforms : Engage with fragrance/flavor research consortia (e.g., FFDc India) for ecological impact data .

For further guidance, consult peer-reviewed protocols in Reviews in Analytical Chemistry and NIST technical notes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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